molecular formula C21H21FN2O4 B15027758 (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B15027758
M. Wt: 384.4 g/mol
InChI Key: VIJXPQQCPQIHMH-GZTJUZNOSA-N
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Description

(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and ethoxy groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with imidazolidine-2,4-dione. The reaction conditions may include:

    Solvents: Common solvents such as ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the condensation reaction.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of fluorine and ethoxy groups.

    Antimicrobial Activity: Possible antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and ethoxy groups may enhance its binding affinity and specificity. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site or allosteric sites.

    Receptor Modulation: By acting as an agonist or antagonist.

    DNA Intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3,4-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3,4-dihydroxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom may enhance the compound’s stability and biological activity.
  • Ethoxy Groups : These groups may influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H21FN2O4/c1-3-27-18-10-9-14(12-19(18)28-4-2)11-17-20(25)24(21(26)23-17)13-15-7-5-6-8-16(15)22/h5-12H,3-4,13H2,1-2H3,(H,23,26)/b17-11+

InChI Key

VIJXPQQCPQIHMH-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC

Origin of Product

United States

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